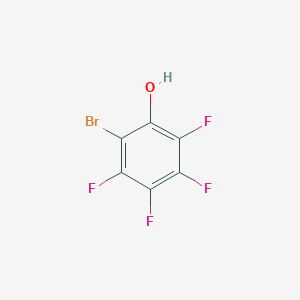

2-Bromo-3,4,5,6-tetrafluorophenol

Description

Significance and Research Context of Polyfluorinated Phenols

Polyfluorinated phenols, as a class of compounds, are of considerable interest in various fields of chemistry. The high electronegativity of fluorine atoms significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. This makes them crucial precursors for the synthesis of a wide range of derivatives with applications in materials science, agrochemicals, and pharmaceuticals. The presence of multiple fluorine atoms can enhance thermal stability, lipophilicity, and metabolic resistance in the target molecules. wikipedia.orgnih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of polyfluorinated compounds. nih.gov This stability, coupled with the unique electronic effects of the fluorine atoms, makes polyfluorinated phenols attractive for creating novel polymers and functional materials.

Historical Development of Brominated Tetrafluorophenol Research

The journey of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine. nih.gov Early work by chemists like Dumas, Péligot, and Borodin laid the groundwork for the synthesis of the first organofluorine compounds. wikipedia.orgnih.gov The field saw dramatic expansion during World War II, driven by the need for new materials with exceptional properties. nih.gov

The specific research into brominated tetrafluorophenols is a more recent development within this broader history. The synthesis and study of these compounds are closely linked to the advancement of fluorination and bromination techniques. The development of methods for the selective introduction of halogen atoms onto aromatic rings has been crucial. For instance, the bromination of 2,3,5,6-tetrafluorophenol (B1216870) provides a direct route to its 4-bromo derivative. The interest in brominated fluorinated compounds has also been fueled by their potential use as flame retardants and as versatile intermediates in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Properties of 2-Bromo-3,4,5,6-tetrafluorophenol

The physical and chemical properties of this compound are central to its utility in organic synthesis.

| Property | Value |

| CAS Number | 1998-62-5 chemicalbook.com |

| Molecular Formula | C₆HBrF₄O |

| Molecular Weight | 246.97 g/mol |

| Appearance | Solid |

| Melting Point | 68-72 °C |

| Boiling Point | 196.6±35.0 °C at 760 mmHg |

| Density | 2.0±0.1 g/cm³ |

Note: The physical properties listed are based on available data and may vary slightly between different sources.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of its precursor, 2,3,5,6-tetrafluorophenol.

Synthesis of 2,3,5,6-Tetrafluorophenol

Several methods exist for the synthesis of 2,3,5,6-tetrafluorophenol. One common industrial method involves the reaction of pentafluorobenzoic acid with sodium acetate (B1210297) in N,N-dimethyl-formamide, followed by treatment with sulfuric acid. chemicalbook.com Another approach starts from 1,2,4,5-tetrafluorobenzene, which is reacted with an organolithium agent and then with a boric acid ester, followed by oxidation. google.com

A patented method describes the preparation of 2,3,5,6-tetrafluorophenol from 2,3,4,5,6-pentafluorobenzoic acid by reaction with an inorganic base and a phase transfer catalyst in water to yield 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated. google.com

Bromination of 2,3,5,6-Tetrafluorophenol

The synthesis of 4-Bromo-2,3,5,6-tetrafluorophenol is achieved through the electrophilic bromination of 2,3,5,6-tetrafluorophenol. This reaction typically utilizes bromine or a bromine-containing reagent under controlled conditions. The presence of the activating hydroxyl group directs the incoming electrophile, while the fluorine atoms influence the regioselectivity of the substitution.

Spectroscopic Data

For 2,3,5,6-tetrafluorophenol, the ¹H NMR spectrum in CDCl₃ shows a characteristic signal for the phenolic proton and complex patterns for the aromatic proton due to coupling with the fluorine atoms. chemicalbook.com The infrared spectrum exhibits characteristic absorptions for the O-H and C-F bonds, as well as aromatic C-C stretching vibrations. nist.gov The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4O/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUAYFAYFRGXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035120 | |

| Record name | Bromotetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28041-61-4 | |

| Record name | Bromotetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3,4,5,6 Tetrafluorophenol and Its Precursors

Regioselective Bromination Strategies

Achieving regioselective bromination is critical for the synthesis of specifically substituted aromatic compounds. In the context of producing 2-Bromo-3,4,5,6-tetrafluorophenol, the challenge lies in introducing a bromine atom at the desired position on an already heavily fluorinated ring.

Research into the bromination of activated aromatic systems provides insights into potential strategies. For instance, the use of a bromide/bromate couple in an aqueous acidic medium has been shown to be effective for the regioselective bromination of various organic molecules, including toluene (B28343) derivatives and ketones. rsc.org This method offers a practical and efficient alternative to using liquid bromine directly. rsc.org Another approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which has been successfully employed for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, yielding C3-brominated or C1, C3-dibrominated products with high selectivity. nih.gov The mild nature of TBATB makes it a promising reagent for the controlled bromination of sensitive fluorinated phenols. nih.gov

Furthermore, the selective rearrangement of epoxides catalyzed by methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) highlights the utility of specialized catalysts in directing reaction outcomes. orgsyn.org While not a direct bromination of a phenol (B47542), this demonstrates the principle of using tailored reagents to achieve high selectivity.

Fluorination Routes to Tetrafluorophenolic Scaffolds

The construction of the tetrafluorophenolic core is a fundamental aspect of synthesizing the target molecule. Several distinct methodologies have been developed to introduce multiple fluorine atoms onto a benzene (B151609) ring, leading to precursors for this compound.

Deoxyfluorination Approaches of Phenols

Deoxyfluorination offers a direct route to convert phenols into aryl fluorides. nih.govharvard.edusigmaaldrich.comorganic-chemistry.org Innovative reagents like PhenoFluor™ have been developed for the one-step, ipso-substitution of phenols, providing a scalable and operationally simple method that is compatible with a variety of functional groups. sigmaaldrich.com This method avoids the need for pre-activation of the phenol. sigmaaldrich.com Another notable reagent, derived from N,N-diaryl-2-chloroimidazolium chloride and cesium fluoride (B91410), facilitates the deoxyfluorination of phenols, particularly those with electron-withdrawing groups, in high yields. nih.govorganic-chemistry.org This reaction is believed to proceed through a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.gov More recent advancements have introduced air- and moisture-insensitive deoxyfluorination reagents based on poly[hydrogen fluoride] salts, which are effective for electron-deficient phenols. nih.gov

A related approach involves the use of sulfuryl fluoride (SO2F2) and a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F) to convert phenols to aryl fluorides via aryl fluorosulfonate intermediates. researchgate.netnih.gov This method is effective for a broad range of electronically diverse phenols. nih.gov

Nucleophilic Aromatic Substitution in Polyfluorobenzenes

Nucleophilic aromatic substitution (SNA_r_) on highly fluorinated benzenes is a powerful tool for introducing various functional groups. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack. nih.gov For instance, the pentafluorophenyl (PFP) group is known to undergo regiospecific substitution of its para-fluorine atom with a range of nucleophiles, including amines and alcohols. nih.govresearchgate.netscispace.com This strategy has been applied to the synthesis of functionalized porphyrinoids and other complex molecules. nih.gov The reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base also proceeds via SNA_r_ to yield 10-phenylphenothiazine derivatives. nih.gov

Multi-Step Conversions from Highly Fluorinated Benzoic Acids

Commercially available pentafluorobenzoic acid serves as a versatile starting material for the synthesis of polyfluorinated phenols. fluorine1.ru One documented pathway involves the reaction of pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst in water to produce 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to yield 2,3,5,6-tetrafluorophenol (B1216870). google.com A similar two-stage process involves refluxing pentafluorobenzoic acid with sodium acetate (B1210297) in N,N-dimethyl-formamide, followed by treatment with sulfuric acid to induce decarboxylation, affording 2,3,5,6-tetrafluorophenol in high yield. chemicalbook.com

Another innovative method involves the conversion of pentafluorobenzoic acid to its trimethylsilyl (B98337) ester, which is then transformed into a zinc derivative. Subsequent oxidation yields pentafluorophenol. fluorine1.ru This approach avoids the hazardous conditions associated with Grignard reagents. fluorine1.ru Furthermore, the catalytic hydrogenolysis of pentafluorobenzoic acid or its esters in the presence of a hydrogenation catalyst and a base can produce 2,3,5,6-tetrafluorobenzoic acid. google.com

The decarboxylation of tetrafluorophthalic acid, which can be synthesized from perchlorophthalide and potassium fluoride, also provides a route to tetrafluorobenzoic acids. googleapis.com

Novel Catalytic Approaches in Synthesis

The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic transformations. In the context of synthesizing precursors for this compound, palladium catalysts have shown significant utility. For example, the hydrodebromination of 2,3,4,5-tetrabromothiophene using a palladium catalyst demonstrates the potential for selective dehalogenation. researchgate.net Furthermore, palladium-catalyzed hydrogenation of pentafluorobenzoic acid is a key step in the synthesis of 2,3,5,6-tetrafluorobenzoic acid. google.com

The use of non-metallic catalysts is also gaining prominence. For instance, oxazaborolidine borane (B79455) and oxazaphosphinamide borane have been employed for the asymmetric reduction of ketones, showcasing the potential of catalyst-controlled stereoselectivity. ethernet.edu.et While not directly applied to the synthesis of the target molecule, these examples highlight the broader trend towards developing sophisticated catalytic systems for fine chemical synthesis. ethernet.edu.et

Data Tables

Table 1: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Purity | Reference |

| Pentafluorobenzoic acid | 1. NaOH, Benzyltriethylammonium chloride, Ca(OH)₂ 2. HCl | Water | 1. Reflux at 120°C for 5 hours 2. Neutralization | 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | 84% | >98% | google.com |

| 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid | - | Solvent | Decarboxylation at 60-200°C | 2,3,5,6-Tetrafluorophenol | - | - | google.com |

| Pentafluorobenzoic acid | 1. Sodium acetate 2. Sulfuric acid | N,N-dimethyl-formamide | 1. Reflux for 6 hours 2. Reflux for 5 hours at 80°C | 2,3,5,6-Tetrafluorophenol | 95% | 99.8% | chemicalbook.com |

Table 2: Synthesis of 2,3,5,6-Tetrafluorophenol from 1,2,4,5-Tetrafluorobenzene

| Starting Material | Reagents | Solvent | Key Conditions | Intermediate | Product | Overall Yield | Purity | Reference |

| 1,2,4,5-Tetrafluorobenzene | 1. Organic lithium agent 2. Boric acid ester 3. Hydrogen peroxide | Inert solvent | Low temperature | Aryl lithium intermediate, then boronic acid/ester | 2,3,5,6-Tetrafluorophenol | >80% | >99.0% | google.com |

Copper-Mediated/Catalyzed Transformations, including Radiofluorination

Copper-catalyzed reactions represent a robust and versatile tool for the formation of carbon-heteroatom and carbon-carbon bonds, offering a cost-effective alternative to other transition metals. These methods are particularly significant in the synthesis of fluorinated aromatic compounds and the introduction of radioisotopes for imaging applications.

A pivotal application of copper catalysis in this field is the radiofluorination of aromatic compounds. Copper-mediated nucleophilic radiofluorination is a promising method for labeling aromatic rings, including precursors to this compound, without the need for strong electron-withdrawing activating groups. nih.gov This technique commonly utilizes boronic acid or ester precursors. nih.gov Research has shown that alcohol-enhanced copper-mediated radiofluorination is particularly effective for achieving high radiochemical conversions (RCCs). nih.gov

One of the challenges in copper-mediated radiofluorination has been the need for large amounts of precursor to achieve high yields. nih.gov However, studies on alcohol-enhanced methods have demonstrated that high RCCs can be achieved without a large excess of the precursor, making the process more practical and efficient. nih.gov

To address stability issues with common boronic ester precursors like pinacol (B44631) boronic esters (Bpin), which can be susceptible to degradation, more stable alternatives have been explored. (Hetero)aryl boronic esters derived from 3,4-diethylhexane-3,4-diol (Epin) have been identified as highly suitable for copper-mediated radiolabeling. nih.gov These ethyl pinacol boronates (BEpin) show enhanced stability during purification while maintaining high reactivity in radiofluorination reactions. nih.gov This advancement facilitates easier isolation, handling, and quality control of radiotracer precursors. nih.gov

Table 1: Comparison of Precursors for Copper-Mediated Radiofluorination

| Precursor Type | Key Advantages | Challenges | Relevant Research |

|---|---|---|---|

| Boronic Acids/Esters | Versatile, enables labeling without strong EWG | Can require large precursor amounts | nih.gov |

| Pinacol Boronic Esters (Bpin) | Readily available, widely used | Potential instability during purification | nih.gov |

| Ethyl Pinacol Boronates (BEpin) | Enhanced stability, facile isolation and handling | Newer class of precursor | nih.gov |

Palladium-Catalyzed Reactions, including C-H Bond Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. For the synthesis of highly substituted aromatics like this compound, palladium-catalyzed C-H bond arylation is a particularly powerful strategy. This approach allows for the direct formation of C-C bonds by coupling a C-H bond with an aryl halide or triflate, avoiding the need to pre-functionalize the C-H position with an organometallic reagent. researchgate.net

The direct C-H arylation of polyfluorobenzenes is an attractive route for synthesizing precursors to the target phenol. rsc.org Palladium-catalyzed aerobic oxidative cross-coupling reactions have been developed for the allylic C-H activation of alkenes with polyfluorobenzenes, demonstrating a method to forge new C-C bonds with high regioselectivity. rsc.org

Furthermore, interannular meta-selective C-H arylation has been achieved using Pd(II)/norbornene catalysis. nih.gov This selectivity is often controlled by the electronic properties and binding ability of directing groups attached to the aromatic core. nih.gov Such methodologies have the potential to be applied to functionalized tetrafluorobenzene precursors to introduce aryl groups at specific positions. The direct arylation of pyridines, another challenging transformation due to the basicity of the nitrogen atom, has been accomplished using palladium catalysis, highlighting the broad applicability of these methods. researchgate.net

The general mechanism for these transformations often involves the generation of an active Pd(0) species, which then undergoes oxidative addition with an aryl halide. The resulting arylpalladium(II) complex can then react with the C-H bond of the coupling partner in a process that may involve electrophilic substitution, followed by reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. researchgate.net

Table 2: Overview of Relevant Palladium-Catalyzed C-H Arylation Reactions

| Reaction Type | Substrates | Catalyst System (Example) | Key Feature |

|---|---|---|---|

| Allylic C-H Arylation | Alkenes, Polyfluorobenzenes | Palladium catalyst | Aerobic oxidative cross-coupling |

| Interannular meta-C-H Arylation | Biaryl-2-trifluoroacetamides | Pd(ii)/norbornene | Installation of directing group for selectivity |

| C-H Arylation of Heteroaromatics | Thiazoles, Aryl iodides | Palladium/Copper catalyst | Facile modification of heteroaromatic structures |

| C-H Arylation of Pyrroles | 2,5-substituted pyrroles, Diaryliodonium salts | Palladium catalyst | Generation of highly substituted pyrroles |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly vital in the synthesis of organofluorine compounds, aiming to create safer, more sustainable, and efficient chemical processes. dovepress.com This involves minimizing waste, using less hazardous chemicals, and improving atom economy. numberanalytics.com

In the context of fluorination, traditional methods often rely on hazardous reagents like elemental fluorine (F₂) or antimony trifluoride (SbF₃) and hydrofluoric acid (HF), which generate significant toxic by-products. dovepress.comcas.cn Green fluorine chemistry seeks to replace these with more environmentally benign alternatives. dovepress.com

One key aspect of green synthetic design is the use of catalysis. Both copper and palladium-catalyzed reactions contribute to greener processes by enabling reactions under milder conditions and with higher selectivity, reducing energy consumption and unwanted side products. A comparative analysis using green metrics has shown that a route involving copper-catalyzed fluorination can be more efficient and suitable for scale-up than some palladium-catalyzed methods, featuring benefits like catalyst recycling and lower waste streams. worktribe.com

Electrochemical fluorination is another emerging green technique. numberanalytics.com This method uses electricity to drive the fluorination reaction, avoiding the need for chemical fluorinating agents altogether. numberanalytics.com It can be performed under mild conditions and offers potential for scalability. numberanalytics.com

The use of alternative energy sources, such as microwave irradiation, also aligns with green chemistry principles. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in catalyzed reactions, including those for preparing fluorinated compounds and their precursors. mdpi.comnih.gov For instance, the synthesis of iron(III) fluorinated porphyrins has been optimized using microwave heating, demonstrating a more eco-compatible process. mdpi.com The goal is to develop synthetic pathways that are not only chemically efficient but also economically competitive and environmentally responsible. dovepress.comworktribe.com

Table 3: Application of Green Chemistry Principles in Fluorination

| Principle | Application in Fluorine Chemistry | Example/Benefit | Source |

|---|---|---|---|

| Use of Catalysis | Replacing stoichiometric reagents with catalytic amounts of transition metals. | Copper and Palladium catalysis enable reactions with higher efficiency and selectivity. | worktribe.com |

| Safer Reagents | Avoiding highly toxic and hazardous fluorinating agents. | Moving away from F₂ gas and HF. | dovepress.comcas.cn |

| Waste Minimization | Designing reactions with high atom economy and reducing by-products. | Catalytic cycles minimize waste compared to stoichiometric processes. | numberanalytics.comworktribe.com |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis dramatically shortens reaction times. | mdpi.com |

| Electrochemical Methods | Using electricity to drive fluorination without chemical reagents. | Reagent-free approach with potential for scalability. | numberanalytics.com |

Chemical Reactivity and Derivatization of 2 Bromo 3,4,5,6 Tetrafluorophenol

Electrophilic and Nucleophilic Substitution Reactions

The chemical behavior of the aromatic ring in 2-Bromo-3,4,5,6-tetrafluorophenol is dominated by the strong electron-withdrawing effects of the four fluorine atoms. This deactivation renders the ring highly resistant to classical electrophilic aromatic substitution reactions, which typically require electron-rich substrates.

Conversely, the electron-deficient nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (S_NAr). In polyhalogenated aromatic compounds, the rate of substitution is influenced by the nature of the leaving group and the position of attack. For nucleophilic attack on halogenated benzenes, fluoride (B91410) is generally a better leaving group than bromide. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the leaving group is expelled. youtube.commasterorganicchemistry.com Therefore, reactions with nucleophiles are more likely to result in the displacement of a fluorine atom, particularly the one para to the bromine (at the C-5 position), rather than displacement of the bromine atom itself. nih.govresearchgate.net

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound behaves as a typical, albeit more acidic, phenol (B47542). It can readily undergo derivatization, most notably to form ethers via the Williamson ether synthesis. youtube.comyoutube.comyoutube.com This two-step process involves the deprotonation of the acidic phenol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. youtube.com This phenoxide is a potent nucleophile that subsequently displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an S_N2 reaction to yield the corresponding aryl ether. youtube.com

The general protocol for this transformation is outlined below:

Reaction Scheme: Williamson Ether Synthesis

A general representation of the Williamson ether synthesis starting from this compound.

A general representation of the Williamson ether synthesis starting from this compound.

Table 1: Typical Conditions for Williamson Ether Synthesis

| Step | Reagents | Solvent | Conditions |

| 1. Deprotonation | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| 2. Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Same as above | Room temperature to gentle heating |

Halogen Chemistry at the Bromo Position

The carbon-bromine bond is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed reactions.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

A significant consideration for this reaction is the presence of the acidic phenolic proton, which can interfere with the base. Careful selection of the base (e.g., K₂CO₃, K₃PO₄) is crucial, or alternatively, the hydroxyl group can be protected prior to the coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Phenylboronic acid, Alkylboronic acid | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Reaction Medium |

Metalation at the bromo position can be achieved through a metal-halogen exchange reaction. wikipedia.org This typically involves treating the aryl bromide with a strong organometallic base, such as n-butyllithium (n-BuLi). However, because n-BuLi is a very strong base, it will first deprotonate the acidic hydroxyl group before any halogen-metal exchange occurs. nih.gov

Therefore, a successful strategy requires a two-step approach:

Protection: The hydroxyl group is first converted into a non-acidic protecting group, such as a methoxymethyl (MOM) ether or a silyl (B83357) ether.

Metal-Halogen Exchange: The protected phenol is then treated with n-butyllithium, typically at low temperatures (e.g., -78 °C), to effect the bromine-lithium exchange. stackexchange.com This generates a highly reactive aryllithium intermediate, which can then be trapped with various electrophiles to create a wide range of derivatives.

Synthesis of Specialized Derivatives

Organoboron derivatives, particularly boronic acids and their esters, are exceptionally useful synthetic intermediates, primarily due to their role in Suzuki-Miyaura coupling reactions. nih.gov There are two principal routes to synthesize these compounds from this compound.

The first method is a direct, palladium-catalyzed Miyaura borylation reaction . wikipedia.org This involves coupling the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), using a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). This one-step process yields the corresponding pinacol (B44631) boronate ester.

The second, more classical approach involves the metalation-borylation sequence . nih.govresearchgate.net This route utilizes the aryllithium intermediate generated from the protected this compound as described in section 3.3.2. The aryllithium species is reacted with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. Subsequent acidic workup hydrolyzes the resulting borate ester to afford the desired boronic acid.

Table 3: General Methods for Synthesis of Boronic Acid/Ester Derivatives

| Method | Key Reagents | Intermediate | Product |

| Miyaura Borylation | B₂(pin)₂, Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | N/A (Direct) | Boronic Ester |

| Metalation-Borylation | 1. Protecting Group, 2. n-BuLi, 3. B(O-iPr)₃, 4. HCl (aq) | Aryllithium | Boronic Acid |

Preparation of Organophosphorus Ligands

The synthesis of organophosphorus ligands, particularly phosphines, is a cornerstone of catalyst development for cross-coupling reactions. The 2-bromo-3,4,5,6-tetrafluorophenyl scaffold can be incorporated into phosphine (B1218219) ligands through reactions targeting the carbon-bromine bond. These reactions typically involve metal-halogen exchange or palladium-catalyzed phosphination.

One plausible and widely used method involves a lithium-halogen exchange reaction. The C-Br bond can be selectively targeted with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to form a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic chlorophosphine (R₂PCl) to form the desired tertiary phosphine. The choice of the R group on the phosphine allows for fine-tuning of the ligand's steric and electronic properties. For instance, reacting the lithiated intermediate with chlorodiphenylphosphine (B86185) would yield a diphenylphosphino derivative. This general approach is a staple in the synthesis of ferrocene-based phosphine ligands, where brominated ferrocene (B1249389) precursors are lithiated and subsequently reacted with chlorophosphines. mdpi.com

Another powerful strategy is palladium-catalyzed cross-coupling. Reactions such as the Hirao coupling or Sonogashira coupling (for phosphorus(V) and phosphorus(III) compounds, respectively) can directly form a C-P bond. In a typical scenario, this compound could be coupled with a secondary phosphine (HPPh₂) or a phosphine oxide in the presence of a palladium catalyst and a suitable base to yield the corresponding arylphosphine.

The resulting polyfluorinated arylphosphine ligands are of particular interest due to the strong electron-withdrawing nature of the tetrafluorophenyl group. This property can significantly influence the electronic character of the metal center to which the ligand is coordinated, thereby modulating its catalytic activity.

Table 1: Proposed Synthesis of Phosphine Ligands from this compound

| Starting Material | Reagent 1 | Reagent 2 | Proposed Product Name |

| This compound | n-Butyllithium | Chlorodiphenylphosphine | 2-(Diphenylphosphino)-3,4,5,6-tetrafluorophenol |

| This compound | n-Butyllithium | Chlorodicyclohexylphosphine | 2-(Dicyclohexylphosphino)-3,4,5,6-tetrafluorophenol |

| This compound | Diphenylphosphine | Pd Catalyst, Base | 2-(Diphenylphosphino)-3,4,5,6-tetrafluorophenol |

Functionalization for Bioconjugation Reagents

Bioconjugation involves the covalent linking of molecules, such as proteins, antibodies, or nucleic acids, to other moieties to create novel constructs for diagnostics, therapeutics, and advanced materials research. polymerfactory.comyoutube.com The development of functional linkers or reagents that can facilitate this process is crucial. This compound serves as a potential platform for creating such reagents, owing to its distinct reactive handles and the inherent properties of the polyfluorinated ring.

The highly fluorinated phenyl ring can impart useful properties, such as increased metabolic stability and unique binding interactions, to the final bioconjugate. Functionalization strategies can exploit both the phenolic hydroxyl group and the carbon-bromine bond.

The hydroxyl group is a convenient point for introducing spacers or other functional moieties through etherification. For example, reaction with a molecule containing both a terminal halide and a protected amine or a clickable functional group (like an azide (B81097) or alkyne) would tether a reactive arm to the phenol. This arm can then be used for subsequent conjugation to a biomolecule.

Alternatively, the carbon-bromine bond can be transformed into a functional group suitable for bioconjugation. For example:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a nucleophile, such as sodium azide, to install an azido (B1232118) group. This azido-functionalized tetrafluorophenol can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."

Metal-Catalyzed Cross-Coupling: Suzuki or Sonogashira coupling reactions can be used to attach moieties containing terminal functional groups. For instance, coupling with an alkyne-bearing boronic acid ester would introduce a terminal alkyne, another key partner in click chemistry.

These derivatization pathways allow for the synthesis of heterobifunctional linkers, where one end can be attached to a payload molecule (like a drug or a dye) and the other end can be conjugated to a biological target.

Table 2: Potential Functionalization Reactions for Bioconjugation Applications

| Reaction Type | Reagent | Functional Group Introduced | Potential Use |

| Etherification | Propargyl bromide, Base | Alkyne | Click Chemistry |

| Nucleophilic Substitution | Sodium Azide | Azide | Click Chemistry |

| Suzuki Coupling | 4-Pinacolatoboronyl-benzoic acid | Carboxylic Acid | Amide Bond Formation |

| Sonogashira Coupling | Trimethylsilylacetylene | Alkyne | Click Chemistry |

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 3,4,5,6 Tetrafluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For fluorinated compounds like 2-Bromo-3,4,5,6-tetrafluorophenol, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, is particularly insightful. man.ac.uk

The NMR spectra of this compound provide a clear fingerprint of its molecular structure.

¹H NMR: The proton NMR spectrum is characterized by a single resonance for the hydroxyl proton. The chemical shift of this proton can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum displays distinct signals for each of the six carbon atoms in the aromatic ring. The carbon atom attached to the bromine (C-2) and the carbon bearing the hydroxyl group (C-1) show characteristic chemical shifts influenced by the electronegativity of the substituents. The four fluorine-bearing carbons also exhibit unique resonances, with their chemical shifts and coupling to fluorine providing crucial connectivity information.

¹⁹F NMR: ¹⁹F NMR is arguably the most informative technique for this class of compounds. Due to the high sensitivity of the ¹⁹F nucleus, its spectra offer excellent resolution and dispersion. man.ac.uk For this compound, the ¹⁹F NMR spectrum would be expected to show four distinct signals corresponding to the four non-equivalent fluorine atoms. The coupling patterns (J-coupling) between the fluorine atoms themselves and with the aromatic proton provide unambiguous evidence for their relative positions on the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H (OH ) | Variable | Singlet | - |

| ¹³C (C -1) | 140-150 | Multiplet | |

| ¹³C (C -2) | 100-110 | Multiplet | |

| ¹³C (C -3) | 135-145 (d, ¹JCF) | Multiplet | |

| ¹³C (C -4) | 135-145 (d, ¹JCF) | Multiplet | |

| ¹³C (C -5) | 135-145 (d, ¹JCF) | Multiplet | |

| ¹³C (C -6) | 135-145 (d, ¹JCF) | Multiplet | |

| ¹⁹F (F -3) | -130 to -140 | Multiplet | |

| ¹⁹F (F -4) | -150 to -160 | Multiplet | |

| ¹⁹F (F -5) | -150 to -160 | Multiplet | |

| ¹⁹F (F -6) | -140 to -150 | Multiplet |

Note: The predicted data is based on typical chemical shift ranges for similar fluorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

To further refine the structural assignment and understand the spatial relationships between atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): While not directly applicable to the single proton in the parent phenol (B47542), COSY is invaluable for derivatives where additional protons are present. It reveals proton-proton coupling networks, helping to establish the connectivity of proton-bearing fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C. For this compound derivatives, an HMQC or HSQC spectrum would definitively link the hydroxyl proton to its corresponding carbon atom (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons (typically over 2-3 bonds). It is instrumental in piecing together the carbon skeleton and confirming the positions of substituents. For instance, correlations from the hydroxyl proton to adjacent carbons (C-2 and C-6) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. ipb.pt In derivatives of this compound, NOESY can reveal through-space interactions between the hydroxyl proton and nearby fluorine atoms or other substituents, aiding in the determination of the preferred conformation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov For this compound (C₆HBrF₄O), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear indicator of its presence in the molecule.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M(⁷⁹Br)]⁺ | 250.9155 | Typically within 5 ppm |

| [M(⁸¹Br)]⁺ | 252.9135 | Typically within 5 ppm |

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of HBr: A common fragmentation pathway for brominated phenols is the elimination of a hydrogen bromide molecule.

Loss of CO: The phenolic structure can lead to the loss of a carbon monoxide molecule.

Loss of Fluorine: Fragmentation involving the loss of fluorine atoms or HF can also be observed.

Aromatic Ring Fission: At higher energies, the aromatic ring itself can fragment.

Analyzing the masses of these fragment ions allows for the reconstruction of the original molecular structure and confirms the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| C-H Stretch (aromatic) | ~3100 | Weak |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-F Stretch | 1100-1300 | Strong |

| C-Br Stretch | 500-600 | Medium-Weak |

| C-O Stretch (phenol) | 1200-1260 | Strong |

The broad, strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group. The strong absorptions in the 1100-1300 cm⁻¹ range are characteristic of the C-F bonds, while the presence of the C-Br bond is confirmed by a weaker absorption at lower wavenumbers. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Together, these absorption bands provide a comprehensive picture of the functional groups present in the this compound molecule.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for separating components of a mixture, monitoring the progress of a chemical reaction, and assessing the purity of the final product. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for purity assessment and for monitoring the conversion of reactants to products in real-time.

Research Findings:

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods for related brominated and fluorinated phenols can be adapted. For instance, the analysis of bromophenolic compounds has been successfully achieved using reversed-phase HPLC with a C8 or C18 column. mdpi.comresearchgate.net A mobile phase consisting of a mixture of an aqueous acid (like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically effective. mdpi.comresearchgate.net The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility. Detection is commonly performed using a UV detector, as the aromatic ring of the phenol absorbs in the UV region.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into the HPLC system. The disappearance of starting material peaks and the appearance of the product peak for this compound can be tracked to determine the reaction's endpoint. Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A typical purity for commercially available related compounds like 4-Bromo-2,3,5,6-tetrafluorophenol is around 96%. sigmaaldrich.com

Below is a table outlining a hypothetical, yet typical, set of HPLC conditions for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separating moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | Gradient elution allows for efficient separation of components with varying polarities. |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes | To elute the non-polar brominated phenol after more polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm and 280 nm | Aromatic compounds absorb at these wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used to determine the number of components in a mixture, identify compounds, and follow the progress of a reaction.

Research Findings:

For a polar molecule such as this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its polarity is optimized to achieve good separation between the starting materials, the product, and any byproducts. A common eluent system for phenols is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). By varying the ratio of these solvents, the retention factor (Rf) of the spots can be adjusted.

To monitor a reaction, a small spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the product spot will appear and intensify. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as fluorinated aromatic compounds often quench fluorescence. Alternatively, chemical staining agents can be used. Stains like potassium permanganate (B83412) or phosphomolybdic acid are effective for visualizing a wide range of organic compounds.

The following table details a representative TLC system for analyzing this compound.

Table 2: Representative TLC System for this compound

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum-backed plates | Standard polar stationary phase; the F₂₅₄ indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | 20% Ethyl Acetate in Hexane | A solvent system of this polarity would likely give a suitable Rf value for the phenol. |

| Chamber | Saturated TLC chamber | Ensures the atmosphere is saturated with solvent vapors for reproducible results. |

| Application | Glass capillary spotter | For applying small, concentrated spots to the baseline. |

| Visualization | 1. UV light at 254 nm 2. Potassium Permanganate stain | 1. Non-destructive visualization. 2. Destructive chemical stain that reacts with the hydroxyl group and other functional groups. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. It is one of the most crucial methods for verifying the empirical formula of a newly synthesized compound.

Research Findings:

For this compound, with the molecular formula C₆HBrF₄O, elemental analysis would be performed to determine the experimental mass percentages of carbon, hydrogen, bromine, and fluorine. The oxygen content is typically determined by difference. The experimental values are then compared with the theoretically calculated percentages. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This technique is a standard procedure for the characterization of novel compounds and is often required for publication in peer-reviewed journals.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₆HBrF₄O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 29.43 |

| Hydrogen | H | 1.008 | 1 | 1.008 | 0.41 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.62 |

| Fluorine | F | 18.998 | 4 | 75.992 | 31.02 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.53 |

| Total | | | | 244.969 | 100.00 |

Computational and Theoretical Investigations of 2 Bromo 3,4,5,6 Tetrafluorophenol

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a good balance between accuracy and computational cost.

A DFT study of 2-Bromo-3,4,5,6-tetrafluorophenol would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the presence of the bromine and four fluorine atoms on the benzene (B151609) ring influences the geometry of the phenyl group and the phenolic hydroxyl group.

Once the optimized geometry is obtained, various reactivity descriptors can be calculated. These descriptors help in understanding how the molecule is likely to react. Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, and a positive potential around the hydrogen of the hydroxyl group.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity.

The following table illustrates the kind of data that a DFT study on this compound would generate. Please note that this is an illustrative example, as specific computational data for this compound is not available.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule. These calculations go beyond the ground state properties and can probe excited states and electronic transitions.

For this compound, these calculations could be used to predict its spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, which would show the wavelengths of light the molecule absorbs. This is important for understanding the molecule's color and its potential applications in areas like photochemistry.

Other electronic properties that can be calculated include:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Partial Atomic Charges: These calculations can determine the distribution of charge on each atom in the molecule, providing insight into its bonding and reactivity.

An illustrative table of electronic properties that could be calculated for this compound is shown below.

| Property | Hypothetical Value | Method of Calculation |

| First Excitation Energy | 4.8 eV | TD-DFT |

| Ionization Potential | 8.2 eV | DFT |

| Electron Affinity | 1.5 eV | DFT |

Mechanistic Studies of Reaction Pathways

Mechanistic studies of reaction pathways use computational methods to map out the energetic landscape of a chemical reaction. This allows chemists to understand how a reaction proceeds, what intermediates are formed, and what the energy barriers are for each step.

A study on the reaction pathways of this compound could focus on its known reactivity in nucleophilic substitution reactions. For example, a computational study could model the reaction of this compound with a nucleophile, such as a methoxide (B1231860) ion. The study would aim

Crystallographic Studies of 2 Bromo 3,4,5,6 Tetrafluorophenol Derivatives

Single-Crystal X-ray Diffraction Analysis

While a crystallographic study of the parent 2-Bromo-3,4,5,6-tetrafluorophenol is not widely reported, analyses of its derivatives have been successfully conducted. These studies reveal how the fundamental structure of the parent phenol (B47542) influences the crystal packing of more complex molecules. For instance, the crystal structures of imidazolium (B1220033) salts and biphenyl (B1667301) derivatives incorporating the 4-bromo-2,3,5,6-tetrafluorophenyl moiety have been elucidated, providing key insights into their supramolecular chemistry. mdpi.comnih.gov

Below is a table summarizing crystallographic data for a representative derivative:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile nih.gov | C₁₃H₄BrF₄N | Orthorhombic | P2₁2₁2₁ | 7.3560 | 12.107 | 12.723 | 1133.1 | 4 |

| 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide mdpi.com | C₂₃H₁₆Br₂F₄N₂ | Monoclinic | P2₁/c | - | - | - | - | - |

Note: Full unit cell parameters for the imidazolium salt were not available in the cited literature.

Analysis of Intermolecular Interactions in Solid State

The crystal structures of this compound derivatives are stabilized by a hierarchy of non-covalent interactions, which can be cooperative or competitive.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The presence of four electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilic character of the bromine atom in this compound, making it a potent halogen bond donor. Studies on co-crystals of 4-halotetrafluorophenols have demonstrated the significance of this interaction in directing supramolecular assembly. rsc.org

Table of Halogen Bond Parameters in a Derivative:

| Compound | Interaction Type | Distance (Å) |

|---|---|---|

| 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile nih.gov | Br···F | 3.2405 |

The phenolic hydroxyl group is a classic hydrogen bond donor, and this interaction plays a crucial role in the crystal structures of phenol derivatives. The acidity of the phenol, and thus its hydrogen bond donating capacity, is increased by the presence of the electron-withdrawing fluorine atoms. brighton.ac.uknih.gov

In co-crystals involving 4-bromotetrafluorophenol, hydrogen bonds from the hydroxyl group to suitable acceptors are readily formed. rsc.org In the case of imidazolium salt derivatives, charge-assisted hydrogen bonds, such as C-H···Br⁻, are observed, which are fundamental to the stability of the crystal lattice. mdpi.com The interplay between the strong O-H hydrogen bond and the C-I halogen bond has been a subject of study in co-crystals of 4-iodotetrafluorophenol with 4,4′-bipyridine, providing a model for the behavior of the bromo-analogue. rsc.org

The interaction between electron-rich (arene) and electron-poor (perfluoroarene) aromatic rings is a key driving force for the self-assembly of many fluorinated aromatic compounds. nih.govrsc.org The quadrupolar nature of these systems, with opposite charge distributions, leads to favorable electrostatic interactions when they stack in an offset or slipped-parallel arrangement.

Derivatives of this compound provide excellent platforms for studying these arene-perfluoroarene stacking interactions. In the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, the molecules form chains through aryl–perfluoroaryl stacking. nih.gov

Table of π-Stacking Parameters in a Derivative:

| Compound | Stacking Type | Centroid-Centroid Distance (Å) |

|---|---|---|

| 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile nih.gov | Aryl–Perfluoroaryl | 3.796 |

The distribution of electron density in a perfluorinated aromatic ring is significantly different from that of a non-fluorinated arene. The highly electronegative fluorine atoms create a π-electron-deficient ring with a significant molecular quadrupole moment. This results in strong electrostatic interactions between neighboring molecules, particularly influencing the geometry of π-π stacking. nih.gov The modulation of these charge-quadrupole interactions through fluorination is a sophisticated strategy in materials science to control molecular assembly and electronic properties. nih.gov While studied in the context of organic solar cells, these fundamental principles of quadrupolar interactions are directly applicable to understanding the crystal packing of this compound derivatives.

Crystal Engineering and Polymorphism Studies

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. youtube.comnih.gov this compound and its analogues are valuable building blocks in this field due to their predictable involvement in hydrogen and halogen bonding. rsc.org By selecting appropriate co-formers, it is possible to systematically build complex supramolecular architectures where these interactions are directed in a controlled manner. nih.govrsc.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Fluorination has been shown to affect the polymorphic accessibility of molecules. princeton.edu For instance, studies on fluorinated polycyclic aromatic hydrocarbons have demonstrated that fluorination can favor the formation of one polymorph over another and influence the energy barrier for transformation between polymorphic forms. princeton.edu While specific polymorphism studies on this compound are not extensively documented, the principles derived from related fluorinated systems suggest that it would be a rich area for investigation. The challenges in predicting and controlling co-crystal formation and polymorphism underscore the complexity of these systems. nih.gov

Applications of 2 Bromo 3,4,5,6 Tetrafluorophenol in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

In the architecture of complex molecules, the selection of starting materials is critical. 2-Bromo-3,4,5,6-tetrafluorophenol serves as a valuable intermediate due to its trifecta of functional handles. The hydroxyl group can be readily converted into ethers or esters, the bromo substituent is a prime site for cross-coupling reactions or metallation, and the fluorinated ring offers unique electronic properties and potential for nucleophilic aromatic substitution (SNAr).

Longer multi-step syntheses require a careful analysis of possible reaction paths, focusing on the scope and limitations of each transformation. libretexts.org The strategy often involves retrosynthesis, working backward from the final product to simpler starting materials. libretexts.org For instance, while a direct multi-step synthesis beginning with this compound is not extensively documented in readily available literature, its utility can be inferred from the synthesis of related compounds. The preparation of 2,3,5,6-tetrafluorophenol (B1216870), for example, involves the hydrolysis and subsequent decarboxylation of 2,3,4,5,6-pentafluorobenzoic acid. google.com This highlights the stability of the tetrafluorophenyl core and the reactivity of substituents, which are principles applicable to the multi-step manipulation of this compound. Its structure allows for sequential or orthogonal functionalization, enabling the construction of intricate molecular frameworks.

Ligand Design and Coordination Chemistry

The highly fluorinated backbone of this compound is particularly attractive for the design of ligands with specific electronic properties. The electron-withdrawing nature of the fluorine atoms significantly influences the donor characteristics of coordinating atoms attached to the ring, which in turn modulates the catalytic activity and stability of the resulting metal complexes.

Phosphines are a crucial class of ligands in metal-catalyzed reactions. elsevierpure.com The synthesis of fluorinated aryl phosphines can be achieved from this compound. A common strategy involves the formation of a carbon-phosphorus bond, often through palladium-catalyzed cross-coupling reactions.

A plausible synthetic route would first involve the protection of the phenolic hydroxyl group, for example, as a methyl ether, to prevent interference in subsequent steps. The resulting 2-bromo-1-methoxy-3,4,5,6-tetrafluorobenzene could then undergo a cross-coupling reaction with a secondary phosphine (B1218219), such as diphenylphosphine, in the presence of a palladium catalyst and a suitable base. Alternatively, the aryl bromide can be converted into an organolithium or Grignard reagent, which is then reacted with a chlorophosphine. The resulting (2-methoxy-3,4,5,6-tetrafluorophenyl)diphenylphosphine could then be deprotected to yield the target ligand, (2-hydroxy-3,4,5,6-tetrafluorophenyl)diphenylphosphine. The presence of the tetrafluorophenyl group makes these ligands electronically poorer than their non-fluorinated hydrocarbon counterparts. elsevierpure.com

Phosphine ligands derived from this compound are valuable for forming stable complexes with various transition metals, including rhodium(III) and palladium. acs.orgcdnsciencepub.com The coordination of these electron-poor phosphines to a metal center can enhance the metal's Lewis acidity and influence its catalytic reactivity. For example, fluorinated phosphine ligands have been successfully coordinated to palladium to form complexes like trans-[PdCl₂(PR₃)₂]. elsevierpure.com

Rhodium(III) complexes, often prepared from rhodium(I) precursors, readily coordinate with phosphine ligands. cdnsciencepub.combohrium.com The reaction of a Rh(I) starting material with a phosphine ligand derived from this compound would lead to the formation of a Rh(I)-phosphine complex. Subsequent oxidative addition can generate the stable Rh(III) state. cdnsciencepub.com The resulting complexes, such as those with a [Rh(aryl)(phosphine)₂] core, exhibit distorted octahedral or square-planar geometries depending on the coordination environment. cdnsciencepub.comnih.gov The use of such fluorinated phosphines can stabilize the metal center and promote specific catalytic activities, for instance, in nucleophilic fluorination reactions. nih.gov Similarly, palladium(II) complexes are readily synthesized by reacting a Pd(II) salt (e.g., PdCl₂) with the phosphine ligand. acs.org The steric and electronic properties of the fluorinated ligand play a critical role in determining the geometry and stability of the final complex, which are often monomeric, T-shaped structures that are precursors to catalytically active species. nih.gov

| Metal Center | Typical Precursor | Ligand Type | Resulting Complex (Example) | Significance |

|---|---|---|---|---|

| Rhodium(III) | [Rh(cod)Cl]₂ (a Rh(I) precursor) | (2-hydroxy-3,4,5,6-tetrafluorophenyl)diphenylphosphine | Rh(III) pincer or trans-complexes | Used in C-H activation and catalytic fluorination. bohrium.comnih.gov |

| Palladium(II) | PdCl₂(COD) or Pd(OAc)₂ | (2-hydroxy-3,4,5,6-tetrafluorophenyl)diphenylphosphine | cis- or trans-PdCl₂(phosphine)₂ | Active pre-catalysts for cross-coupling reactions like direct arylation. acs.org |

Perfluorinated triaryl boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are exceptionally strong Lewis acids widely used in catalysis. mdpi.comresearchgate.net A triaryl borane (B79455) catalyst incorporating the 2-hydroxy-3,4,5,6-tetrafluorophenyl moiety can be synthesized from this compound. The synthesis would involve a lithium-halogen exchange reaction, treating the bromo-precursor with an organolithium reagent like n-butyllithium at low temperature to generate an aryllithium species. This nucleophilic intermediate is then reacted with a boron electrophile, such as boron trichloride (B1173362) (BCl₃) or a boron trifluoride etherate complex (BF₃·OEt₂), in a stoichiometric ratio to produce the desired tris(2-hydroxy-3,4,5,6-tetrafluorophenyl)borane.

The resulting borane would be a potent Lewis acid, with its acidity enhanced by the electron-withdrawing fluorine atoms. nih.gov Such catalysts are effective in a range of metal-free reactions, including the hydroboration of unsaturated bonds and hydrosilylation of carbonyls. mdpi.comnih.gov The high Lewis acidity also enables their use as the acidic component in Frustrated Lewis Pairs (FLPs) for small molecule activation. researchgate.net

| Borane Catalyst | Key Feature | Primary Application | Reference |

|---|---|---|---|

| Tris(pentafluorophenyl)borane (BCF) | Very high Lewis acidity, commercially available. | Hydrosilylation, FLP chemistry, polymerization. | mdpi.comresearchgate.net |

| Tris(2,4,6-trifluorophenyl)borane | High Lewis acidity, avoids 1,1-carboboration side reactions. | Hydroboration of alkynes, aldehydes, and imines. | nih.gov |

| Bis(pentafluorophenyl)borane | High Lewis acidity, used to install -B(C₆F₅)₂ groups. | Hydroboration, FLP generation, Lewis acid catalysis. | rsc.org |

Precursors for Biologically Relevant Molecules and Probes

The unique structure of this compound makes it an ideal scaffold for developing radiolabeled molecules for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

¹⁸F-Labeling: The fluorine-18 (B77423) isotope is a favored radionuclide for PET imaging due to its optimal half-life and low positron energy. nih.gov The tetrafluorophenyl group is an excellent platform for introducing ¹⁸F via nucleophilic aromatic substitution (SNAr). acs.org A common strategy involves using tetrafluorophenyl esters as highly reactive prosthetic groups. nih.gov In this approach, the hydroxyl group of this compound would first be conjugated to a biomolecule of interest (e.g., a peptide or small molecule inhibitor). The resulting ester is then reacted with cyclotron-produced [¹⁸F]fluoride. The high electrophilicity of the fluorinated ring facilitates the displacement of one of the existing fluorine atoms (typically at the para position to the activating ester group) by the [¹⁸F]fluoride ion, yielding the desired ¹⁸F-labeled probe in a single, rapid step. nih.govnih.gov This method is particularly valuable for labeling sensitive biomolecules under mild conditions. nih.gov

⁹⁹ᵐTc-Labeling: Technetium-99m is the most widely used radionuclide in nuclear medicine for SPECT imaging. nih.gov To label a molecule with ⁹⁹ᵐTc, a bifunctional chelator is required—a molecule that can both strongly bind the technetium metal and be attached to a biologically active vector. This compound can be derivatized to incorporate a chelating system. For example, an amino-phenol or diaminedithiol (DADT) chelator could be attached to the phenolic oxygen via an appropriate linker. akjournals.comresearchgate.net The resulting conjugate can then be labeled with ⁹⁹ᵐTc, typically by reducing [⁹⁹ᵐTc]pertechnetate with an agent like stannous chloride in the presence of the chelator-modified molecule. akjournals.comresearchgate.net The choice of chelator is critical as it significantly affects the pharmacokinetic properties of the final radiotracer. nih.gov

Radioiodination: The bromine atom on the aromatic ring serves as a convenient site for introducing a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This is typically achieved through a halogen exchange reaction. nih.gov The reaction involves heating the bromo-substituted precursor with a radioactive iodide salt, such as Na[¹³¹I]. The efficiency of this exchange is often enhanced by the addition of a copper(I) or copper(II) salt catalyst. nih.gov This method provides a direct route to radioiodinated aromatic compounds, which are valuable as radiopharmaceuticals and research tools. nih.gov

| Isotope | Labeling Strategy | Role of this compound | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| ¹⁸F | Nucleophilic Aromatic Substitution (SNAr) | Forms a highly activated tetrafluorophenyl ester precursor. | [¹⁸F]Fluoride, often with a phase transfer catalyst (e.g., Kryptofix K₂₂₂), in an organic solvent. | nih.govnih.gov |

| ⁹⁹ᵐTc | Chelation | Acts as a scaffold to which a bifunctional chelator (e.g., amino-phenol, N₂S₂) is attached. | [⁹⁹ᵐTc]O₄⁻, SnCl₂ reducing agent, aqueous buffer at appropriate pH. | nih.govakjournals.com |

| ¹²³I / ¹³¹I | Halogen Exchange | The bromo-substituent is replaced by radioiodine. | Radioactive NaI, often with a Cu(I) or Cu(II) salt catalyst, with heating. | nih.gov |

Cross-Linkers for Biomolecular Conjugation

The highly functionalized nature of this compound, featuring a reactive bromine atom, an acidic phenolic hydroxyl group, and an electron-deficient aromatic ring, makes it a molecule of interest for the design of novel cross-linkers in biomolecular conjugation. While specific applications of this exact compound as a cross-linker are not extensively documented in mainstream literature, its chemical properties suggest its potential utility in creating covalent linkages between biomolecules.

The primary strategies for bioconjugation involve the reaction of specific functional groups on proteins, such as primary amines and sulfhydryls, with a reactive cross-linker. wikipedia.org The tetrafluorophenyl ester, formed from the reaction of the phenol (B47542) group of this compound, is a potential leaving group in reactions with nucleophilic residues on proteins, such as lysine. Furthermore, the bromine atom can serve as a handle for introducing other functionalities or for direct reaction under specific conditions.

One potential application is in the generation of photosensitive cross-linkers. The inherent photoreactivity of halogenated aromatic compounds can be exploited. Upon irradiation with UV light, the carbon-bromine bond can undergo homolytic cleavage to generate a highly reactive aryl radical. This radical can then form a covalent bond with a nearby amino acid residue on a protein, leading to cross-linking. This process, known as photodynamic cross-linking, is a powerful tool for studying protein-protein interactions and for creating stable biomolecular conjugates. nih.govarvojournals.org

The reactivity of the tetrafluorinated ring itself also plays a crucial role. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com This allows for the displacement of one or more fluorine atoms by a strong nucleophile, such as a thiol group from a cysteine residue, to form a stable thioether linkage. This reactivity provides an alternative pathway for conjugation, independent of the bromine or phenol functionalities.

The potential cross-linking reactions involving this compound are summarized in the table below:

| Functional Group | Reaction Type | Target Biomolecule Residue | Potential Linkage |

| Bromine Atom | Photochemical Activation | Various | Carbon-Amino Acid |

| Phenolic Hydroxyl | Esterification (activated) | Lysine (Amine) | Amide |

| Tetrafluorophenyl Ring | Nucleophilic Aromatic Substitution | Cysteine (Thiol) | Thioether |

It is important to note that the development of cross-linkers based on this scaffold would require careful optimization of reaction conditions to ensure selectivity and to avoid unwanted side reactions. The highly reactive nature of the intermediates, particularly the aryl radical, could lead to non-specific labeling if not properly controlled.

Advanced Material Science Applications

The unique combination of a heavy halogen atom (bromine) and a perfluorinated aromatic ring in this compound makes it a valuable precursor for the synthesis of advanced materials with tailored electronic and physical properties.

Synthesis of Fluorinated Organic Semiconductors

Fluorinated organic semiconductors are a class of materials that have garnered significant attention for their enhanced stability, tunable energy levels, and improved charge transport characteristics in organic electronic devices. researchgate.net The introduction of fluorine atoms into an organic semiconductor can profoundly influence its molecular packing and electronic properties.

This compound can serve as a key building block in the synthesis of such materials through various cross-coupling reactions. The bromine atom is particularly amenable to palladium-catalyzed reactions like the Suzuki-Miyaura coupling. libretexts.orgyoutube.comnih.govresearchgate.net This reaction allows for the formation of carbon-carbon bonds between the brominated phenol and a variety of organoboron reagents, enabling the construction of complex conjugated systems.

For instance, the Suzuki-Miyaura coupling of this compound with an appropriate boronic acid derivative can be used to synthesize fluorinated biaryl or poly(aryl) structures, which are common cores for organic semiconductors. The phenolic hydroxyl group can be further modified, for example, by etherification, to introduce solubilizing groups or to attach other functional moieties.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is presented below:

The electron-withdrawing nature of the tetrafluorophenyl ring can also be advantageous in tuning the energy levels of the resulting semiconductor. The high electronegativity of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve the air stability of the material and facilitate charge injection and transport in electronic devices.

Development of Specialty Polymers

The reactivity of both the bromine and the phenol functionalities of this compound allows for its incorporation into a variety of specialty polymers. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net

One route to polymer synthesis is through nucleophilic aromatic substitution polymerization. The electron-deficient nature of the tetrafluorophenyl ring makes it susceptible to attack by difunctional nucleophiles. For example, reaction with a bisphenol in the presence of a base can lead to the formation of poly(ether ether ketone) (PEEK)-like polymers, where the bromine atom remains as a pendant group that can be used for further post-polymerization modification.

Alternatively, the phenolic hydroxyl group can participate in condensation polymerizations. For instance, it can react with diacyl chlorides to form polyesters or with diisocyanates to form polyurethanes. The presence of the bulky and highly fluorinated bromo-tetrafluorophenyl side group would impart unique properties to these polymers, such as increased rigidity, enhanced thermal stability, and low flammability.

The following table summarizes potential polymerization reactions utilizing this compound:

| Monomer Functionality | Co-monomer Type | Polymer Type | Key Polymer Property |

| Bromine Atom (via cross-coupling) | Di-boronic Acid | Poly(arylene) | High Thermal Stability, Electronic Conductivity |

| Phenolic Hydroxyl | Diacyl Chloride | Polyester | Chemical Resistance, Low Flammability |

| Phenolic Hydroxyl | Diisocyanate | Polyurethane | High Rigidity, Thermal Stability |

| Tetrafluorophenyl Ring (SNAr) | Bisphenol | Poly(ether) | High Glass Transition Temperature |

The development of specialty polymers from this compound opens up possibilities for materials with tailored properties for demanding applications in aerospace, electronics, and specialty coatings.

Future Perspectives and Emerging Research Areas

Development of More Sustainable Synthetic Routes

The current synthesis of 2-bromo-3,4,5,6-tetrafluorophenol and related polyhalogenated phenols often involves multi-step processes that may utilize harsh reagents and generate significant waste google.com. A key area of future research will be the development of more sustainable and environmentally benign synthetic methods.